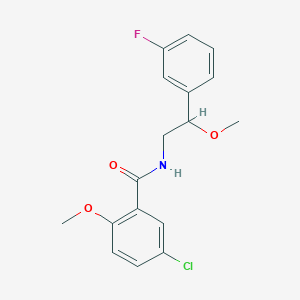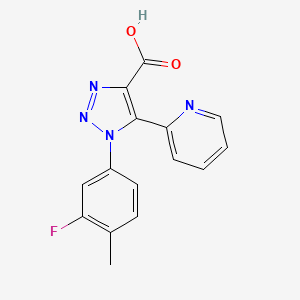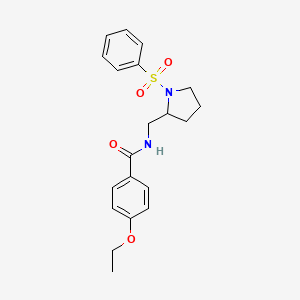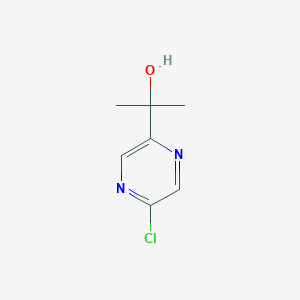
2-(5-Chloropyrazin-2-yl)propan-2-ol
Overview
Description
2-(5-Chloropyrazin-2-yl)propan-2-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP is a pyrazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
2-(5-Chloropyrazin-2-yl)propan-2-ol acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amount of calcium ions that enter the cell, which can lead to enhanced synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
2-(5-Chloropyrazin-2-yl)propan-2-ol has been found to have various biochemical and physiological effects, including the enhancement of NMDA receptor activity, the modulation of neurotransmitter release, and the improvement of synaptic plasticity. 2-(5-Chloropyrazin-2-yl)propan-2-ol has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(5-Chloropyrazin-2-yl)propan-2-ol has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to enhance synaptic plasticity. However, 2-(5-Chloropyrazin-2-yl)propan-2-ol also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the study of 2-(5-Chloropyrazin-2-yl)propan-2-ol, including the development of more selective and potent compounds that target the NMDA receptor, as well as the investigation of the potential therapeutic applications of 2-(5-Chloropyrazin-2-yl)propan-2-ol in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential adverse effects of 2-(5-Chloropyrazin-2-yl)propan-2-ol and to develop safer dosing protocols for its use in lab experiments.
Scientific Research Applications
2-(5-Chloropyrazin-2-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(5-Chloropyrazin-2-yl)propan-2-ol has been found to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. 2-(5-Chloropyrazin-2-yl)propan-2-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-(5-chloropyrazin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQOKCTJKGQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=N1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrazin-2-yl)propan-2-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2691769.png)
![ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2691770.png)
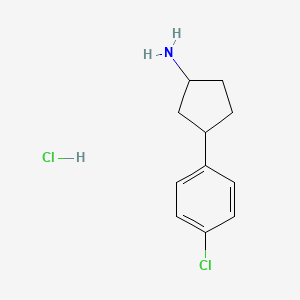
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)
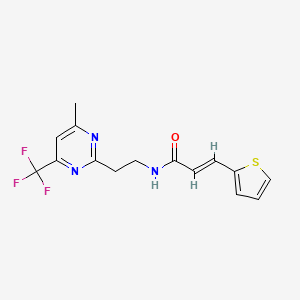

![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)
![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)

![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2691783.png)
